
In-Depth Technical Guide: TA-01 (CAS number
1784751-18-3)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TA-01

Cat. No.: B611111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
TA-01, with CAS number 1784751-18-3, is a potent small molecule inhibitor of Casein Kinase 1

(CK1) isoforms δ and ε, and p38 Mitogen-Activated Protein Kinase (MAPK). This technical

guide provides a comprehensive overview of the biochemical and cellular activities of TA-01,

with a particular focus on its role in inducing cardiomyocyte differentiation from pluripotent stem

cells. The primary mechanism of its cardiomyogenic effect is through the inhibition of the Wnt/

β-catenin signaling pathway, a function independent of its p38 MAPK inhibitory activity. This

document details the quantitative inhibitory data of TA-01 against a panel of kinases, provides

in-depth experimental protocols for its use in kinase inhibition assays and cardiomyocyte

differentiation, and presents visual representations of the relevant signaling pathways and

experimental workflows.
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Property Value

Compound Name TA-01

CAS Number 1784751-18-3

Molecular Formula C₂₀H₁₂F₃N₃

Molecular Weight 351.3 g/mol

Synonyms
4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-

imidazol-5-yl]-pyridine

Quantitative Kinase Inhibition Data
TA-01 is a highly potent inhibitor of CK1δ, CK1ε, and p38 MAPK. The half-maximal inhibitory

concentrations (IC50) are summarized below.

Target Kinase IC50 (nM) Reference

Casein Kinase 1ε (CK1ε) 6.4 [1][2][3][4][5]

Casein Kinase 1δ (CK1δ) 6.8 [1][2][3][4][5]

p38 Mitogen-Activated Protein

Kinase (p38 MAPK)
6.7 [1][2][3][4][5]

Data from in vitro kinase assays.

Mechanism of Action and Signaling Pathways
TA-01's primary mechanism for inducing cardiomyocyte differentiation is through the inhibition

of Casein Kinase 1 (CK1) within the canonical Wnt/β-catenin signaling pathway.[6] In the

absence of a Wnt ligand, a destruction complex, which includes Axin, APC, GSK3β, and CK1,

phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By

inhibiting CK1, TA-01 prevents the phosphorylation of β-catenin, leading to its stabilization and

accumulation in the cytoplasm. This stabilized β-catenin can then translocate to the nucleus to

activate target gene expression.
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While TA-01 is also a potent inhibitor of p38 MAPK, studies have shown that its

cardiomyogenic activity does not correlate with the inhibition of this pathway.[6]
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Wnt/β-catenin signaling pathway and the inhibitory action of TA-01.
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p38 MAPK signaling pathway and the inhibitory action of TA-01.
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The following protocols are based on the methodologies described in the study by Laco et al.

(2015), which investigated the effects of TA-01 and its analogues on cardiomyocyte

differentiation.

In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of TA-01 against

a panel of protein kinases.

Materials:

Recombinant human kinases

Appropriate kinase-specific peptide substrates

TA-01 (dissolved in 100% DMSO)

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

[γ-³³P]ATP

96-well filter plates

Scintillation counter

Procedure:

Prepare serial dilutions of TA-01 in kinase buffer. The final DMSO concentration should not

exceed 1%.

In a 96-well plate, add the recombinant kinase, the appropriate peptide substrate, and the

diluted TA-01 or vehicle control (DMSO).

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is

in the linear range.

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
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Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove

unincorporated [γ-³³P]ATP.

Dry the filter plate and add scintillation fluid.

Measure the radioactivity in each well using a scintillation counter.

Calculate the percentage of kinase inhibition for each concentration of TA-01 and determine

the IC50 value by fitting the data to a dose-response curve.

Cardiomyocyte Differentiation of Human Pluripotent
Stem Cells
This protocol outlines a method for inducing cardiomyocyte differentiation from human

embryonic stem cells (hESCs) or induced pluripotent stem cells (iPSCs) using TA-01.

Cell Lines:

Human pluripotent stem cell lines (e.g., HES-3, H7)

Media and Reagents:

bSFS Medium: DMEM supplemented with 2 mM L-glutamine, 0.182 mM sodium pyruvate,

1% non-essential amino acids, 0.1 mM β-mercaptoethanol, 5.6 mg/L transferrin, 20 µg/L

sodium selenite, 0.25% (w/v) Bovine Serum Albumin, and 0.25% (w/v) Hysoy.[7]

Cardiomyocyte Differentiation Medium: bSFS medium.

CHIR99021 (GSK3β inhibitor)

TA-01 (dissolved in DMSO)

Ultra-low attachment plates

Procedure:
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Culture hPSCs to the desired confluence.

Harvest the cells and seed them at a density of 1.1 × 10⁶ cells/mL in ultra-low attachment

plates to form embryoid bodies (EBs) in bSFS medium.[7]

Incubate at 37°C and 5% CO₂.

After 24 hours, refresh the medium.

On day 1 of EB formation, add CHIR99021 to the culture medium for 24 hours to induce

mesoderm formation.

From day 4 to day 8, culture the EBs in cardiomyocyte differentiation medium supplemented

with TA-01 at the desired concentration (e.g., cardiomyogenic at concentrations less than 5

μM).[6] The medium should be refreshed every 2-3 days.[7]

Monitor the EBs for the appearance of beating cardiomyocytes, typically starting from day 8-

10.

Assess the efficiency of differentiation by flow cytometry for cardiac-specific markers (e.g.,

NKX2.5, TNNT2) or by immunofluorescence staining.

Experimental Workflow for Cardiomyocyte
Differentiation
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Experimental workflow for cardiomyocyte differentiation using TA-01.

Conclusion
TA-01 is a valuable research tool for studying the molecular mechanisms of cardiomyocyte

differentiation. Its potent and specific inhibition of CK1δ/ε provides a method for modulating the

Wnt/β-catenin pathway to direct the fate of pluripotent stem cells towards a cardiac lineage.
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The detailed protocols and pathway diagrams provided in this guide offer a comprehensive

resource for researchers and drug development professionals working in the fields of cardiac

regeneration, stem cell biology, and kinase inhibitor discovery. Further investigation into the full

kinase selectivity profile and in vivo efficacy of TA-01 will be crucial for its potential therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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